5-Sulfosalicylaldehyde

Description

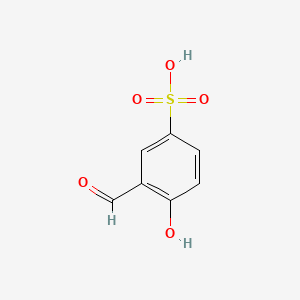

5-Sulfosalicylaldehyde (sodium salt, CAS: 16856-04-5) is a sulfonated derivative of salicylaldehyde, with the chemical formula C₇H₅NaO₅S and molecular weight 224.17 g/mol . Structurally, it features a sulfonic acid group (-SO₃H) substituted at the 5-position of the benzene ring, alongside an aldehyde (-CHO) group at the 1-position and a hydroxyl (-OH) group at the 2-position (Fig. 1). This compound is highly water-soluble due to the ionic sulfonate group, making it valuable in coordination chemistry for synthesizing stable metal complexes . Its applications span catalysis, light-harvesting systems , and biomedical research, particularly in antidiabetic vanadium complexes .

Properties

Molecular Formula |

C7H6O5S |

|---|---|

Molecular Weight |

202.19 g/mol |

IUPAC Name |

3-formyl-4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C7H6O5S/c8-4-5-3-6(13(10,11)12)1-2-7(5)9/h1-4,9H,(H,10,11,12) |

InChI Key |

KQLRFWVNJUCXQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules

5-Sulfosalicylaldehyde serves as an important intermediate in the synthesis of complex organic compounds. It is particularly useful in the preparation of sulfonated Schiff bases and metal complexes. The compound's unique properties allow it to form stable complexes with metal ions, which can be utilized in catalysis and material science .

Table 1: Synthesis Applications of 5-Sulfosalicylaldehyde

| Application Type | Description | Example |

|---|---|---|

| Intermediate for Synthesis | Used to create various organic compounds | Schiff base ligands |

| Metal Complex Formation | Forms stable complexes with metal ions | Cobalt(II) complexes for therapeutic applications |

Biological Applications

Enzyme Mechanisms and Biochemical Assays

In biological research, 5-sulfosalicylaldehyde is employed to study enzyme mechanisms and as a reagent in biochemical assays. Its ability to interact with various biomolecules makes it a valuable tool for investigating metabolic pathways and enzyme activities .

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of 5-sulfosalicylaldehyde derivatives in antimicrobial and anticancer applications. For instance, metal complexes derived from this compound have shown significant activity against various bacterial strains and cancer cell lines. The binding interactions of these complexes can lead to inhibition of cell growth and proliferation .

Table 2: Biological Activity of 5-Sulfosalicylaldehyde Derivatives

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | Cobalt(II) complex | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Various metal complexes | GI50 values ~31 nM | Potent against cancer cells |

Medicinal Applications

Therapeutic Properties

The compound is under investigation for its potential therapeutic properties, including its role as a precursor in drug synthesis. Its ability to form stable complexes with metals has opened avenues for developing new drugs targeting specific diseases, particularly cancer .

Case Study: Cobalt Complexes

A notable case study involved the synthesis of cobalt(II) complexes using 5-sulfosalicylaldehyde. These complexes were analyzed for their anticancer activity and demonstrated promising results in inhibiting tumor growth through mechanisms such as DNA intercalation and apoptosis induction .

Industrial Applications

Dyes and Pigments Production

In industrial settings, 5-sulfosalicylaldehyde is utilized in the production of dyes and pigments due to its sulfonated structure, which enhances solubility in water-based systems. This property is crucial for formulating colorants used in various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Sulfosalicylaldehyde belongs to a family of substituted salicylaldehydes. Key structural analogs include 5-nitrosalicylaldehyde (CAS: 97-51-8) and 5-methoxysalicylaldehyde (CAS: 672-99-9). Below is a detailed comparison of their physicochemical properties, coordination behavior, and biological activity.

Table 1: Structural and Functional Comparison

Coordination Chemistry and Stability

- 5-Sulfosalicylaldehyde: Forms stable oxidovanadium(IV/V) complexes with tridentate ONO ligands. The sulfonate group improves aqueous stability, enabling interactions with hydrophilic biological targets like protein tyrosine phosphatases (PTP1B, SHP2) . For example, vanadium complexes of 5-sulfosalicylaldehyde hydrazones exhibit IC₅₀ values of 0.5–2.0 µM against PTP1B, a key enzyme in diabetes .

- 5-Nitrosalicylaldehyde : The nitro group enhances ligand rigidity and redox activity. However, nitro-substituted complexes are less stable in aqueous media, limiting their biological applicability .

- 5-Methoxysalicylaldehyde : The methoxy group increases ligand lipophilicity, favoring membrane permeability but reducing solubility. Complexes with this ligand show moderate activity in glucose uptake assays (e.g., 1.5-fold increase in 3T3-L1 adipocytes) .

Preparation Methods

Reaction Conditions and Mechanism

-

Sulfonation Agent : Concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) is typically used.

-

Temperature : The reaction proceeds at 80–100°C for 4–6 hours.

-

Workup : The crude product is neutralized with sodium hydroxide to form the sodium salt (5-sulfosalicylaldehyde sodium salt), which is isolated via crystallization.

Key Reaction

Yield and Purity

Table 1: Optimization of Direct Sulfonation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ Concentration | 95–98% | Maximizes electrophilicity |

| Reaction Time | 4–6 hours | Prevents over-sulfonation |

| Temperature | 80–100°C | Balances kinetics and side reactions |

Duff Formylation of 5-Sulfophenol

An alternative approach involves synthesizing 5-sulfophenol followed by formylation via the Duff reaction. This two-step method is advantageous for controlling regioselectivity.

Step 1: Synthesis of 5-Sulfophenol

Step 2: Duff Reaction for Formylation

The Duff reaction introduces the aldehyde group using hexamethylenetetramine (HMT) and formaldehyde under acidic conditions.

Reaction Protocol

-

Reactants : 5-Sulfophenol (1 equiv), HMT (1.2 equiv), formaldehyde (1.5 equiv).

-

Solvent : Acetic acid/acetic anhydride (2:1 v/v).

-

Workup : Hydrolysis with sulfuric acid, followed by extraction with ethyl acetate and recrystallization.

Key Reaction

Table 2: Duff Reaction Optimization

| Parameter | Optimal Range | Role in Reaction |

|---|---|---|

| HMT Equivalents | 1.2–1.5 | Ensures complete formylation |

| Temperature | 130–140°C | Activates HMT decomposition |

| Reaction Time | 3–4 hours | Minimizes side reactions |

Modified Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, traditionally used for salicylaldehyde synthesis, has been adapted for 5-sulfosalicylaldehyde by incorporating sulfonation in situ.

Protocol

-

Base-Mediated Sulfonation : Salicylaldehyde is treated with sodium sulfite (Na₂SO₃) in aqueous NaOH at 60°C.

-

Chloroform Addition : Chloroform is introduced under vigorous stirring to generate the dichlorocarbene intermediate.

-

Acidification : The mixture is acidified with HCl to precipitate the product.

Key Reaction

Yield and Challenges

-

Challenge : Requires precise pH control to avoid desulfonation.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonation | 70–80 | ≥95 | High | Moderate |

| Duff Formylation | 55–60 | 98.5 | Medium | High |

| Modified Reimer-Tiemann | 40–50 | 90–92 | Low | Low |

Key Insights :

-

Direct Sulfonation is preferred for industrial-scale production due to its simplicity and high yield.

-

Duff Formylation offers superior purity, making it ideal for pharmaceutical applications.

-

Reimer-Tiemann Adaptation is limited by low yield but valuable for small-scale laboratory synthesis.

Industrial-Scale Production

Industrial protocols optimize the direct sulfonation method:

-

Continuous Reactor Setup : Salicylaldehyde and H₂SO₄ are fed continuously into a heated reactor (90°C) with a residence time of 2 hours.

-

Neutralization : The effluent is neutralized with NaOH, and the sodium salt is crystallized using vacuum evaporation.

-

Quality Control : Purity is verified via UV-Vis spectroscopy (λ_max = 310 nm) and titrimetric analysis.

Production Metrics

-

Capacity : 10–50 metric tons/year.

-

Cost : $120–150/kg (bulk pricing).

Emerging Techniques and Research Frontiers

Q & A

Q. How should researchers design a systematic review to address gaps in 5-sulfosalicylaldehyde applications?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use SciFinder and Web of Science with keywords (e.g., "5-sulfosalicylaldehyde AND coordination polymer"). Categorize findings by application (catalysis, sensors) and identify understudied areas (e.g., photodynamic therapy). Apply GRADE criteria to evaluate evidence quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.